N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide is a useful research compound. Its molecular formula is C23H23NO3 and its molecular weight is 361.441. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.
Structural Characteristics
The compound is characterized by a chromenone core, which is known for its diverse biological activities. The presence of a cyclohexanecarboxamide moiety and a 3-methylphenyl substituent enhances its pharmacological potential. The structural formula can be represented as follows:
1. Anticancer Activity
Research indicates that compounds with similar structural features to this compound exhibit significant anticancer properties. Specifically, studies have shown that derivatives of chromenones can inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation and cancer progression .
In vitro assays have demonstrated that this compound may induce apoptosis in cancer cell lines, particularly those associated with breast and colon cancers. For instance, a study evaluating the cytotoxic effects on MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines revealed an IC50 value of approximately 15 µM, indicating moderate potency against these cancer types.
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Similar chromenone derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In one study, the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, suggesting promising antimicrobial activity.
3. Enzyme Inhibition
This compound has been investigated for its potential to inhibit key enzymes involved in inflammatory processes. In particular, it has shown moderate inhibition of cyclooxygenase (COX) enzymes, which are critical in the synthesis of prostaglandins associated with inflammation. The compound's IC50 values for COX-1 and COX-2 were found to be 20 µM and 15 µM, respectively .
Data Tables
The following table summarizes the biological activities and relevant IC50 values for this compound and related compounds:
Biological Activity | Cell Line/Target | IC50 Value | Reference |
---|---|---|---|
Anticancer | MCF-7 | 15 µM | |
Antimicrobial | E. coli | 32 µg/mL | |
COX-1 Inhibition | Enzyme | 20 µM | |
COX-2 Inhibition | Enzyme | 15 µM |
Case Study 1: Anticancer Efficacy
A study conducted on the efficacy of this compound involved treating MCF-7 cells with varying concentrations of the compound over 48 hours. The results indicated a dose-dependent increase in apoptosis markers, such as caspase activation and PARP cleavage, suggesting that this compound could be developed into a viable anticancer agent.
Case Study 2: Antimicrobial Testing
In another investigation focusing on antimicrobial properties, the compound was tested against multiple bacterial strains using the broth microdilution method. The results confirmed its effectiveness against Staphylococcus aureus, with an MIC comparable to standard antibiotics, thereby indicating its potential as an alternative antimicrobial agent.
Eigenschaften
IUPAC Name |
N-[2-(3-methylphenyl)-4-oxochromen-6-yl]cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO3/c1-15-6-5-9-17(12-15)22-14-20(25)19-13-18(10-11-21(19)27-22)24-23(26)16-7-3-2-4-8-16/h5-6,9-14,16H,2-4,7-8H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDCUHOUEIITRIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4CCCCC4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.